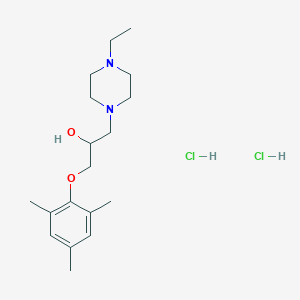

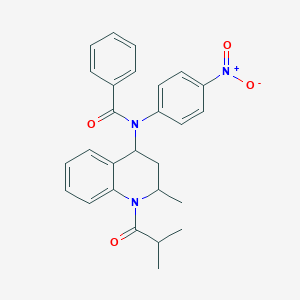

![molecular formula C14H14FNO3S B5208202 N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide, commonly known as Fesoterodine, is a potent antimuscarinic drug that is used to treat overactive bladder syndrome. This drug was first approved by the US Food and Drug Administration (FDA) in 2008 and is currently available in the market under the brand name Toviaz. Overactive bladder syndrome is a common medical condition that affects millions of people worldwide and is characterized by symptoms such as urinary urgency, frequency, and incontinence. Fesoterodine works by blocking the muscarinic receptors in the bladder, which reduces the involuntary contractions of the bladder muscle, thus improving the symptoms of overactive bladder syndrome.

Wirkmechanismus

Fesoterodine works by blocking the muscarinic receptors in the bladder. The muscarinic receptors are responsible for the contraction of the bladder muscle, which leads to the symptoms of overactive bladder syndrome. By blocking these receptors, Fesoterodine reduces the involuntary contractions of the bladder muscle, thus improving the symptoms of overactive bladder syndrome.

Biochemical and Physiological Effects:

Fesoterodine has several biochemical and physiological effects on the body. It is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver. The primary metabolite of Fesoterodine is 5-hydroxymethyl tolterodine, which is also an active metabolite of Tolterodine, another antimuscarinic drug used to treat overactive bladder syndrome. Fesoterodine has a half-life of around 7-8 hours and is excreted mainly in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

Fesoterodine has several advantages and limitations when used in laboratory experiments. One of the advantages of Fesoterodine is its high potency and selectivity for the muscarinic receptors in the bladder, which makes it an ideal drug for studying the physiology of the bladder. However, the use of Fesoterodine in laboratory experiments is limited by its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research on Fesoterodine. One of the directions is to study the long-term safety and efficacy of Fesoterodine in the treatment of overactive bladder syndrome. Another direction is to explore the potential use of Fesoterodine in the treatment of other medical conditions, such as chronic pain and irritable bowel syndrome. Moreover, there is a need to develop more cost-effective methods for the synthesis of Fesoterodine, which could increase its availability for laboratory experiments and clinical use.

Synthesemethoden

The synthesis of Fesoterodine involves several steps, starting from the reaction of 2-fluorophenol with ethylene oxide to produce 2-(2-fluorophenoxy)ethanol. The next step involves the reaction of 2-(2-fluorophenoxy)ethanol with benzenesulfonyl chloride in the presence of a base to produce N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide. The overall yield of the synthesis process is around 60%.

Wissenschaftliche Forschungsanwendungen

Fesoterodine has been extensively studied for its efficacy and safety in the treatment of overactive bladder syndrome. Several clinical trials have demonstrated that Fesoterodine is highly effective in reducing the symptoms of overactive bladder syndrome, including urinary urgency, frequency, and incontinence. Moreover, Fesoterodine has been shown to have a favorable safety profile, with a low incidence of adverse effects.

Eigenschaften

IUPAC Name |

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3S/c15-13-8-4-5-9-14(13)19-11-10-16-20(17,18)12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFKIZUEHYRLDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)

![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)

![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)

![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)

![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)

![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)

![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)